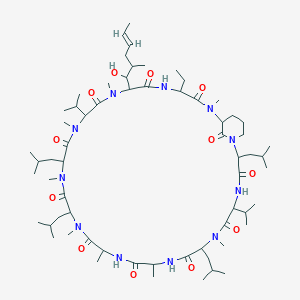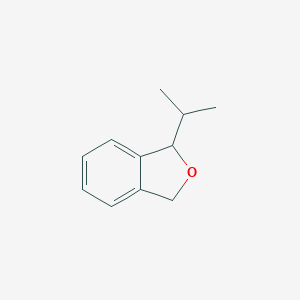
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is a compound with potential applications in scientific research. It belongs to the class of acridine derivatives and has been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is not fully understood. However, it is believed to act by intercalating into DNA and RNA, causing structural changes that interfere with their normal function. It has also been shown to inhibit enzymes such as topoisomerase and DNA polymerase.
Biochemical and Physiological Effects
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. It is also relatively easy to synthesize and has been shown to have a range of biological activities. However, one limitation is its potential toxicity, which must be carefully controlled in lab experiments.
Orientations Futures
There are many potential future directions for research on 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested as a potential treatment for viral infections such as COVID-19. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- involves the reaction of 9-aminoacridine with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential fluorescent probe for DNA and RNA detection.
Propriétés
Numéro CAS |
118976-89-9 |
|---|---|
Nom du produit |
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- |
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
N-(1,2,3,4-tetrahydroacridin-9-yl)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c16-15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7,16H,2,4,6,8H2,(H,14,15) |
Clé InChI |
FEZWDCOULILNQI-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
Autres numéros CAS |
118976-89-9 |
Synonymes |
9-hydroxylamine-1,2,3,4-tetrahydroacridine hydroxylamine-THA THA-hydroxylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



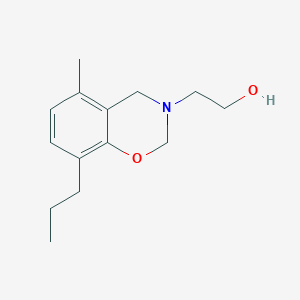
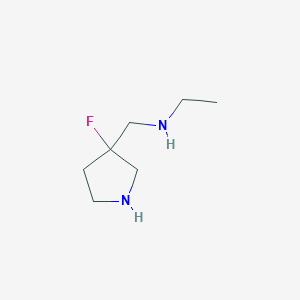

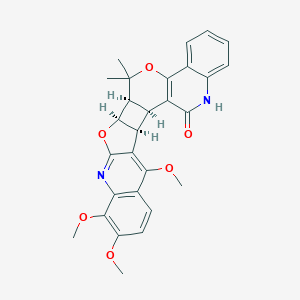


![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

